(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride
CAS No.:
Cat. No.: VC20231603
Molecular Formula: C9H9ClN2O3S
Molecular Weight: 260.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN2O3S |
|---|---|
| Molecular Weight | 260.70 g/mol |
| IUPAC Name | (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride |
| Standard InChI | InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3/b11-6+ |
| Standard InChI Key | HQXCAVDYGRHYMF-IZZDOVSWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl |
Introduction
(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride is a synthetic organic compound with a molecular formula of C₉H₉ClN₂O₃S and a molecular weight of 260.70 g/mol. It features a sulfonylhydrazinylidene group attached to an acetyl chloride moiety, which suggests potential applications in organic synthesis due to its reactive functional groups.
Synthesis and Reactivity
While specific synthesis methods for (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride are not detailed in available literature, compounds with similar structures often involve reactions between sulfonylhydrazines and acylating agents. The reactivity of this compound can be attributed to its functional groups, which are prone to nucleophilic substitution and addition reactions.
Comparison with Related Compounds
Other compounds featuring sulfonamide or sulfonylhydrazine groups have shown significant biological activity, such as antibacterial or anticancer properties. For example, sulfanilamide is a basic sulfonamide antibiotic, while acetazolamide is used in glaucoma treatment as a carbonic anhydrase inhibitor.
| Compound | Key Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide antibiotic | Antibacterial |
| Acetazolamide | Sulfonamide derivative | Carbonic anhydrase inhibitor |
| (2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride | Sulfonamide and acyl chloride groups | Potential antibacterial, pharmaceutical applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume